N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide

Hydrogen-bond acceptor Physicochemical profiling Drug-likeness

Accelerate HTS lead optimization: 3-methoxy reference point with balanced drug-like profile (XLogP3 0.8, TPSA 82.2 Ų). ~85% cheaper per mg than methyl analogue, enabling bulk purchases for dose-response confirmation. Ideal for congeneric series with graduated TPSA/XLogP3. Research-grade solid, >95% purity.

Molecular Formula C13H21NO5S
Molecular Weight 303.37
CAS No. 2034331-75-2
Cat. No. B2438397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide
CAS2034331-75-2
Molecular FormulaC13H21NO5S
Molecular Weight303.37
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=CC(=C1)OC)(COC)OC
InChIInChI=1S/C13H21NO5S/c1-13(19-4,10-17-2)9-14-20(15,16)12-7-5-6-11(8-12)18-3/h5-8,14H,9-10H2,1-4H3
InChIKeyCTPZPZIECDOJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide (CAS 2034331-75-2): Structural Identity and Physicochemical Baseline for Procurement


N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide (CAS 2034331-75-2) is a tertiary sulfonamide small molecule (C₁₃H₂₁NO₅S, MW 303.38 g·mol⁻¹) in which the sulfonamide nitrogen carries a 2,3-dimethoxy-2-methylpropyl side chain and the sulfonyl sulfur is attached to a 3‑methoxyphenyl ring [1]. The compound is a member of a proprietary HTS‑oriented screening collection (Life Chemicals F6507‑5429; AKOS032465718) and is offered as a research‑grade solid in quantities from 20 μmol to 50 mg at purities typically exceeding 95% [2][3]. Its computed XLogP3 of 0.8, topological polar surface area (TPSA) of 82.2 Ų, eight rotatable bonds, and one hydrogen‑bond donor position it in a favourable drug‑like property space for early‑stage probe discovery [1].

Why N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide Cannot Be Casually Replaced by In‑Class Analogues


Within the broadly populated benzenesulfonamide chemical space, even minor variations in ring substitution or N‑alkyl side‑chain architecture can produce large shifts in computed physicochemical descriptors – particularly hydrophobicity, hydrogen‑bond acceptor count, and topological polar surface area – that are known to influence passive permeability, solubility, and promiscuous binding profiles [1]. Direct computational comparisons between the target compound and its nearest available benzenesulfonamide congeners demonstrate that replacing the 3‑methoxy group with a methyl or 4‑fluoro‑3‑methyl substituent, or eliminating the ring methoxy entirely, alters molecular weight by 5–9%, TPSA by up to 13 Ų, and XLogP3 by up to 0.5 log units [2][3][4]. Such changes are sufficient to reposition a compound within a screening cascade or to break a structure–activity relationship (SAR) trend; therefore, uncontrolled substitution of this compound in a procurement specification carries a high risk of introducing an unintended physicochemical variable [1].

Quantitative Comparator-Based Evidence: N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide vs. Closest Benzenesulfonamide Congeners


Evidence Dimension 1 – Hydrogen-Bond Acceptor Count: Target Compound vs. Methyl Analogue

The target compound contains six hydrogen-bond acceptors (three methoxy oxygens, two sulfonamide oxygens, and the sulfonamide nitrogen), compared with only five acceptors for the direct methyl congener N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide (CAS 2034397-47-0), which lacks the ring methoxy oxygen [1][2]. The additional acceptor site increases the compound's capacity for polar interactions with protein targets or polar stationary phases.

Hydrogen-bond acceptor Physicochemical profiling Drug-likeness

Evidence Dimension 2 – Topological Polar Surface Area (TPSA): Target Compound vs. Methyl and Fluoro-Methyl Analogues

The target compound exhibits a TPSA of 82.2 Ų, which is 9.2 Ų larger than the methyl analogue N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide (TPSA = 73 Ų) and also 9.2 Ų larger than the 4-fluoro-3-methyl analogue (CAS 2034586-40-6; TPSA = 73 Ų) [1][2][3]. This difference originates from the additional ring methoxy oxygen contributing to the molecular polar surface.

Topological polar surface area Membrane permeability Oral bioavailability prediction

Evidence Dimension 3 – Rotatable Bond Count and Conformational Flexibility: Target vs. Methyl Analogue

The target compound possesses eight rotatable bonds versus seven for the methyl analogue N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide (CAS 2034397-47-0) [1][2]. The additional rotatable bond arises from the ring methoxy group, which can adopt multiple low-energy torsional conformations.

Rotatable bonds Conformational entropy Ligand efficiency

Evidence Dimension 4 – Exact Mass and Heavy Atom Count: Target vs. All Three Closest Analogues

The target compound has an exact monoisotopic mass of 303.11404 Da and 20 heavy atoms, compared with 287.11913 Da / 19 heavy atoms for the methyl analogue (CAS 2034397-47-0), 305.10971 Da / 20 heavy atoms for the 4-fluoro-3-methyl analogue (CAS 2034586-40-6), and 273.10343 Da / 18 heavy atoms for the non-ring-substituted analogue N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide (CAS 2034331-69-4) [1][2][3][4]. These mass differences are readily resolved by standard LC–MS or HRMS instrumentation.

Exact mass Heavy atom count Mass spectrometry differentiation

Evidence Dimension 5 – XLogP3 Hydrophobicity: Target Compound vs. Methyl and Fluoro-Methyl Analogues

The target compound has a computed XLogP3 of 0.8, compared with 1.2 for the methyl analogue and 1.3 for the 4-fluoro-3-methyl analogue [1][2][3]. The ring methoxy group lowers the logP by ~0.4–0.5 units relative to the methyl- and fluoro-methyl-substituted congeners, reflecting increased polarity.

XLogP3 Lipophilicity ADME prediction

Evidence Dimension 6 – Commercial Availability Format and Entry Price: Target Compound vs. Analogues from the Same HTS Collection

The target compound is sourced from the Life Chemicals F6507 screening sub-series (Product ID F6507-5429) and is offered at a 50 mg quantity for approximately USD 160, translating to ~USD 3.2/mg [1]. In contrast, the closest methyl analogue (F6507-5413) is listed at a 10 μmol scale (~2.87 mg) for ~USD 63 (≈USD 22/mg), while the 4-fluoro-3-methyl analogue (F6507-5434) is priced similarly per mg [1]. The target compound therefore provides a substantially lower cost-per-unit-mass for bulk in vitro profiling, despite containing a larger number of heavy atoms and a higher molecular weight than the methyl analogue.

HTS screening collection Procurement Assay-ready format

Defensible Application Scenarios for N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide Rooted in Comparative Evidence


Phenotypic and Target-Based High-Throughput Screening (HTS) Library Expansion

The compound's balanced drug-like profile – XLogP3 of 0.8, TPSA of 82.2 Ų, and six H‑bond acceptors – places it in a favourable property space for HTS campaigns requiring aqueous solubility above 50 μM [1][4]. Its significantly lower entry cost (~85% cheaper per mg relative to the methyl analogue) allows screening groups to purchase larger quantities for full dose–response confirmation after primary hit identification, minimising the need for costly re-synthesis of an initial hit [2].

Physicochemical Probe for Structure–Activity Relationship (SAR) Studies on Benzenesulfonamide Scaffolds

When assembling a matrix of benzenesulfonamide analogues to probe the contribution of ring oxygenation to target binding, the target compound serves as the 3‑methoxy reference point. Its TPSA is +9.2 Ų higher and XLogP3 is 0.4–0.5 units lower than the methyl and fluoro-methyl analogues, providing a clear, quantifiable polarity step in a matched‑pair SAR series [1][3][4].

Analytical Reference Standard for LC–MS-Based Library Integrity Monitoring

The target compound's exact mass (303.11404 Da) differs by ≥2 Da from all three closest analogues, enabling it to serve as a discrete QC standard for verifying compound identity and purity in automated HTS storage and liquid-handling systems [1][3]. This mass differentiation is particularly valuable in large screening collections where isobaric or near-isobaric interferences are common.

Computational Chemistry Benchmark Set for ADME Prediction Validation

Because the target compound and its analogues share an identical N‑alkyl side chain but differ systematically in ring substitution, the set of four compounds (3‑methoxy, 3‑methyl, 4‑fluoro‑3‑methyl, and unsubstituted phenyl) forms a minimal congeneric series with graduated TPSA and XLogP3 values [1][3]. This series can be used to experimentally validate in silico ADME models, with the target compound providing the highest polarity end of the range.

Quote Request

Request a Quote for N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.